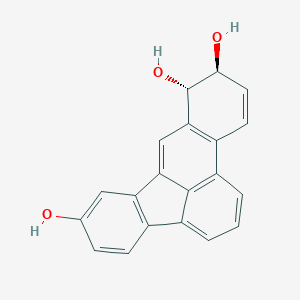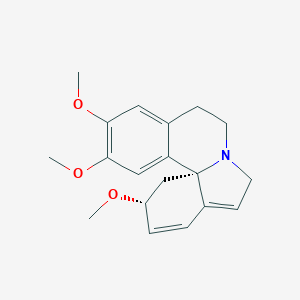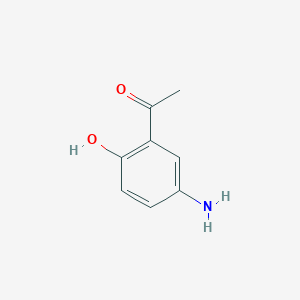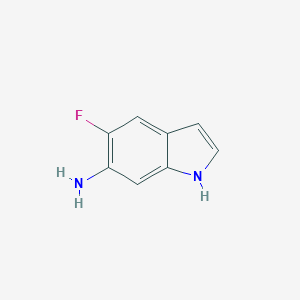
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene (DBF) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential applications in various fields of science. DBF is a highly stable compound that is resistant to degradation, making it a useful tool for scientific research. In
Scientific Research Applications
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting DNA damage and as a model compound for studying the carcinogenicity of PAHs. This compound has also been used as a tool for studying the metabolism and detoxification of PAHs in the body.
Mechanism of Action
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene exerts its effects through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune function. Upon binding to AhR, this compound induces the expression of genes involved in the metabolism and detoxification of PAHs, as well as genes involved in immune function.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to DNA and other cellular components. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene is a highly stable compound that is resistant to degradation, making it a useful tool for scientific research. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, this compound is not highly selective for AhR, meaning that it can activate other receptors in addition to AhR.
Future Directions
There are several future directions for research involving 9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene. One area of interest is the development of more selective AhR agonists that can activate AhR without activating other receptors. Another area of interest is the use of this compound as a tool for studying the role of AhR in immune function and inflammation. Finally, this compound may have potential as an anti-cancer agent, and further research is needed to explore its therapeutic potential.
Synthesis Methods
9,10-Dihydro-6,9,10-trihydroxybenzo(b)fluoranthene can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Sonogashira coupling reaction, and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing this compound. This method involves the reaction between 2-bromo-1-naphthol and 9-bromo-10-phenylfluoranthene in the presence of a palladium catalyst and a base.
properties
CAS RN |
114451-05-7 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8,10,12(20),13(18),14-nonaene-4,16,17-triol |
InChI |
InChI=1S/C20H14O3/c21-10-4-5-11-13-2-1-3-14-12-6-7-18(22)20(23)17(12)9-16(19(13)14)15(11)8-10/h1-9,18,20-23H/t18-,20-/m0/s1 |
InChI Key |
JJJOHZHXXPAIDI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=C[C@@H]([C@H]5O)O)C=C(C=C4)O |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=C(C=C4)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC5=C2C=CC(C5O)O)C=C(C=C4)O |
synonyms |
9,10-dihydro-6,9,10-trihydroxybenzo(b)fluoranthene DH-6,9,10-THBF trans-9,10-dihydro-6,9,10-trihydroxyB(b)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)











